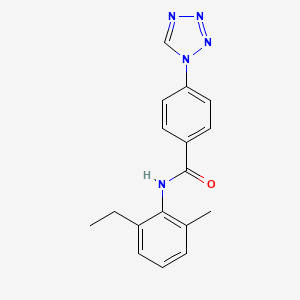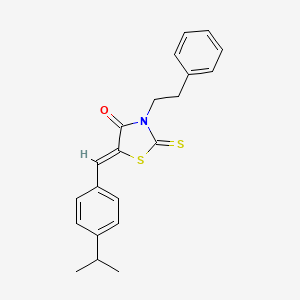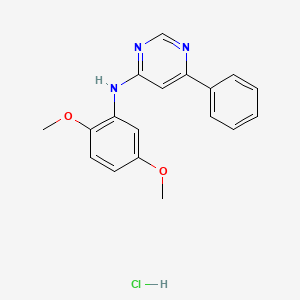
5-acetyl-3-(4-chlorophenyl)-6-hydroxy-2,4(1H,3H)-pyrimidinedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidinedione derivatives often involves the reaction of specific aldehydes, acetoacetates, and urea. For example, a related compound, "4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one," was synthesized using 4-chlorobenzaldehyde, methyl acetoacetate, and urea with H3BO3 as a catalyst under microwave irradiation, suggesting a potential pathway for the synthesis of our compound of interest (Guo & Shun, 2004).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray single-crystal diffraction techniques. In a related study, the structure of a pyrimidinedione derivative was characterized, revealing a boat conformation of the pyrimidine ring (Guo & Shun, 2004). This provides insights into the possible conformation and molecular geometry of the compound of interest.
Chemical Reactions and Properties
Pyrimidinedione derivatives can undergo various chemical reactions, leading to diverse compounds. For instance, rearrangements of similar compounds in the presence of N-nucleophiles such as ammonia, hydrazine, and hydroxylamine have been described, resulting in the formation of aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives (Strah, Svete, & Stanovnik, 1996).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their synthesis and molecular structure. For example, the crystallographic study provides details like space group, cell dimensions, and molecular weight, which are crucial for understanding the physical characteristics of the compound (Guo & Shun, 2004).
Aplicaciones Científicas De Investigación
Enzyme Inhibition Applications
Research on enzyme inhibitors highlights the significance of pyrimidine derivatives, including structures similar to 5-acetyl-3-(4-chlorophenyl)-6-hydroxy-2,4(1H,3H)-pyrimidinedione, in the design of irreversible inhibitors targeting dihydrofolic reductase. This enzyme is crucial in the folate biosynthesis pathway, which is a target for anticancer and antimicrobial drugs. The mode of binding of these pyrimidine derivatives provides insights into developing potent enzyme inhibitors by exploring the placement of bulky groups on the pyrimidine ring to enhance hydrophobic bonding to the enzyme (Baker, Lourens, & Jordaan, 1967).
Antimicrobial and Antitumor Activities
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines were tested, showcasing the potential of such compounds in combating microbial infections. The synthesis involved reactions that led to pyrimidinones and triazinones, indicating the versatility of pyrimidine-based compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anticancer Research
The synthesis and evaluation of novel pyrimidine derivatives for anticancer activity have been a significant area of research. For example, a study on the ultrasound-mediated synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives revealed compounds with promising in-vitro anticancer activities against various human tumor cell lines. This highlights the potential of pyrimidine derivatives in anticancer drug development (Tiwari et al., 2016).
Chemical Properties and Reactions
The study of the chemical properties and reactions of pyrimidine derivatives, including those similar to 5-acetyl-3-(4-chlorophenyl)-6-hydroxy-2,4(1H,3H)-pyrimidinedione, provides valuable insights into their reactivity and potential applications. For instance, research into the conversion reactions of pyrimidine-thiones with nucleophilic reagents offers an understanding of their potential in synthesizing compounds with acetylcholinesterase inhibition, carbonic anhydrase inhibition, and antioxidant activities (Taslimi et al., 2018).
Propiedades
IUPAC Name |
5-acetyl-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-6(16)9-10(17)14-12(19)15(11(9)18)8-4-2-7(13)3-5-8/h2-5,18H,1H3,(H,14,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDSKROSSDCNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)
![N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)
![methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4620158.png)



![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4620191.png)
![N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4620198.png)
![1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone](/img/structure/B4620232.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4620244.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4620246.png)
